molecular formula C27H27N3O3 B4196262 N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide

N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide

Cat. No. B4196262
M. Wt: 441.5 g/mol
InChI Key: GNTAHQNMPOFUAG-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide, also known as AIBA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AIBA is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide is not fully understood, but it is believed to act through multiple pathways. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and histone deacetylases. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has also been shown to activate various signaling pathways, including the AMP-activated protein kinase pathway and the Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has shown various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has several advantages for lab experiments, including its synthetic nature, stability, and potential applications in various fields. However, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide also has limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide research, including the development of novel drugs based on N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide, the identification of its molecular targets, and the investigation of its potential applications in various diseases. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide research may also focus on optimizing its synthesis method and improving its solubility and bioavailability.
Conclusion:
In conclusion, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide is a novel compound that has shown promising results in various scientific research fields. Its potential applications in cancer research, neuroprotection, and drug discovery make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.

Scientific Research Applications

N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and drug discovery. In cancer research, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to protect neuronal cells from oxidative stress and inflammation. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has also been used as a lead compound in drug discovery, with promising results in the development of novel drugs for various diseases.

properties

IUPAC Name

N-(1-adamantyl)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-24(21-15-28-22-7-3-1-5-19(21)22)26(33)29-23-8-4-2-6-20(23)25(32)30-27-12-16-9-17(13-27)11-18(10-16)14-27/h1-8,15-18,28H,9-14H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTAHQNMPOFUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)C(=O)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Adamantan-1-YL)-2-[2-(1H-indol-3-YL)-2-oxoacetamido]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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